Telephenone A

Description

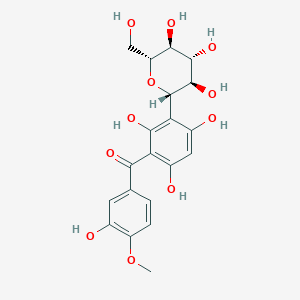

Telephenone A is a benzophenone C-glucoside isolated from Polygala telephioides Willd., a plant traditionally used in herbal medicine . Structurally, it belongs to the benzophenone glycoside family, characterized by a benzophenone core (two benzene rings connected by a ketone group) with a glucose moiety attached via a C-glycosidic bond. This structural motif is critical for its bioactivity, particularly its inhibition of α-glucosidase, an enzyme targeted in diabetes management . This compound is part of a group of closely related compounds, including Telephenone B, Telephenone D, and Sibiricose analogs, which share structural similarities but differ in substituents and glycosylation patterns.

Properties

Molecular Formula |

C20H22O11 |

|---|---|

Molecular Weight |

438.4 g/mol |

IUPAC Name |

(3-hydroxy-4-methoxyphenyl)-[2,4,6-trihydroxy-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]methanone |

InChI |

InChI=1S/C20H22O11/c1-30-11-3-2-7(4-8(11)22)15(25)13-9(23)5-10(24)14(17(13)27)20-19(29)18(28)16(26)12(6-21)31-20/h2-5,12,16,18-24,26-29H,6H2,1H3/t12-,16-,18+,19-,20+/m1/s1 |

InChI Key |

WRYDCXDQHZQHNS-PQSJUMPYSA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)C(=O)C2=C(C=C(C(=C2O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C2=C(C=C(C(=C2O)C3C(C(C(C(O3)CO)O)O)O)O)O)O |

Synonyms |

3'-C-beta-D-glucopyranosyl-2',4',6',3-tetrahydroxy-4-methoxybenzophenone telephenone A |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares Telephenone A with four analogs based on molecular formulas, molecular weights (MW), retention times (HPLC), and natural sources:

Key Observations :

- Molecular Size and Polarity: Telephenone B (MW 452) and Sibiricose A5 (MW 518) differ significantly in size due to additional oxygen-containing groups in the latter, which likely increase polarity and retention time .

- Structural Variations: Telephenone B (C₂₁H₂₄O₁₁) has fewer oxygen atoms than Sibiricose A5 (C₂₂H₃₀O₁₄), suggesting differences in hydroxyl or glycosyl group placement. These variations influence solubility and interaction with biological targets like α-glucosidase .

Bioactivity and Functional Comparisons

α-Glucosidase Inhibition

- This compound and B: Both exhibit α-glucosidase inhibitory activity, a key mechanism for managing postprandial hyperglycemia in diabetes.

- Sibiricose A5 and Polygalatenoside B: While direct data on their α-glucosidase inhibition is lacking, related benzophenones from Polygala species show similar bioactivity, suggesting functional conservation within this chemical class .

Triglyceride Accumulation Inhibition

- Mango-Derived Benzophenones: Compounds like those from mango leaves (e.g., benzophenone C-glucosides) inhibit triglyceride accumulation in adipocytes, a property shared with Telephenone analogs. This highlights their dual role in metabolic syndrome management .

Analytical and Quality Control Methods

- HPLC with Relative Correction Factors: Telephenone B has been quantified using HPLC alongside mangiferin, with a relative correction factor (RCF) of 0.9994, ensuring accurate measurement in herbal extracts . This method could be adapted for this compound, given their structural similarities.

- Retention Time Variability: Sibiricose A5’s longer retention time (4.053 min vs. Telephenone B’s 0.18 min) reflects its higher molecular weight and polarity, necessitating tailored chromatographic conditions for analysis .

Q & A

Q. What are the established synthesis methods for Telephenone A, and how can researchers validate reproducibility?

To validate synthesis protocols, researchers should:

- Conduct a systematic literature review to identify peer-reviewed protocols (e.g., solvent systems, catalysts, reaction temperatures) .

- Perform comparative analysis of yield, purity, and by-products using techniques like HPLC or NMR .

- Replicate methods across independent labs to assess inter-laboratory variability, documenting deviations in raw data tables (e.g., temperature gradients affecting enantiomeric purity) .

Q. Which characterization techniques are most effective for confirming this compound’s structural integrity?

Recommended methodologies:

- X-ray crystallography for absolute configuration determination.

- Mass spectrometry coupled with IR spectroscopy to validate functional groups.

- Dynamic light scattering (DLS) to assess aggregation states, critical for bioactivity studies .

Note: Include calibration curves and control sample data in supplementary materials to support reproducibility claims .

Q. How should researchers design in vitro assays to evaluate this compound’s mechanism of action?

- Define biological targets (e.g., enzyme inhibition, receptor binding) using computational docking studies.

- Use dose-response experiments with triplicate technical replicates to establish EC50/IC50 values.

- Document negative controls (e.g., vehicle-only treatments) and statistical significance thresholds (p < 0.05 with Bonferroni correction) .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s pharmacokinetics across different studies?

- Systematic meta-analysis: Compare datasets using PRISMA guidelines, focusing on variables like dosing regimens or animal models .

- In silico modeling: Apply PBPK (Physiologically Based Pharmacokinetic) models to simulate absorption differences due to pH-dependent solubility .

- Experimental replication: Standardize protocols (e.g., IV administration vs. oral gavage) and publish raw plasma concentration-time profiles .

Q. What strategies optimize this compound’s enantiomeric purity during scaled synthesis?

- Chiral chromatography: Compare CSP (Chiral Stationary Phase) columns (e.g., amylose vs. cellulose derivatives) for resolution efficiency .

- Kinetic resolution: Monitor reaction intermediates via real-time NMR to isolate enantiomers during asymmetric catalysis .

- Process analytical technology (PAT): Implement inline FTIR to detect chiral impurities ≥0.1% .

Q. How should conflicting toxicity profiles in preclinical models be analyzed?

- Dose-range refinement: Use OECD Guideline 423 to identify NOAEL (No Observed Adverse Effect Level) across species .

- Transcriptomic profiling: Compare RNA-seq data from hepatotoxic vs. non-toxic doses to pinpoint off-target pathways .

- Controlled variable isolation: Assess excipient interactions (e.g., solubility enhancers) using isogenic cell lines .

Methodological Frameworks for Data Interpretation

Q. Designing robust dose-response studies

Q. Addressing batch-to-batch variability in bioactivity assays

Q. Validating target engagement in vivo

- Microdialysis: Measure free drug concentrations in target tissues (e.g., brain interstitial fluid) .

- PET imaging: Radiolabel this compound with ¹¹C or ¹⁸F isotopes for real-time biodistribution analysis .

Data Presentation Standards

- Tables: Include mean ± SD, n-values, and p-values for all comparative analyses (Example):

| Parameter | Batch 1 (n=5) | Batch 2 (n=5) | p-value |

|---|---|---|---|

| Purity (%) | 98.2 ± 0.3 | 97.8 ± 0.5 | 0.023 |

| Enantiomeric Excess | 99.1 ± 0.2 | 98.4 ± 0.4 | 0.001 |

Source: Adapted from Pharmaceutical Research manuscript guidelines .

Critical Evaluation of Contradictory Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.